4,5-diiodo-2-propyl-1H-imidazole

Lipophilicity Drug-like properties Partition coefficient

4,5-Diiodo-2-propyl-1H-imidazole (CAS 1036396-89-0) is a di‑halogenated imidazole heterocycle bearing two iodine atoms at the 4‑ and 5‑positions and an n‑propyl substituent at the 2‑position. Its molecular formula is C₆H₈I₂N₂ and its molecular weight is 361.95 g·mol⁻¹.

Molecular Formula C6H8I2N2
Molecular Weight 361.953
CAS No. 1036396-89-0
Cat. No. B2480483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-diiodo-2-propyl-1H-imidazole
CAS1036396-89-0
Molecular FormulaC6H8I2N2
Molecular Weight361.953
Structural Identifiers
SMILESCCCC1=NC(=C(N1)I)I
InChIInChI=1S/C6H8I2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10)
InChIKeyDWAZKKAGTFPSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diiodo-2-propyl-1H-imidazole (CAS 1036396-89-0): Procurement-Relevant Identity and Key Physicochemical Signatures


4,5-Diiodo-2-propyl-1H-imidazole (CAS 1036396-89-0) is a di‑halogenated imidazole heterocycle bearing two iodine atoms at the 4‑ and 5‑positions and an n‑propyl substituent at the 2‑position. Its molecular formula is C₆H₈I₂N₂ and its molecular weight is 361.95 g·mol⁻¹ . The compound is primarily employed as a key synthetic intermediate in the production of angiotensin II receptor blockers (ARBs), most notably olmesartan medoxomil, where the iodine substituents serve as versatile handles for sequential palladium‑catalyzed cross‑coupling and functional group interconversions . Quantitative physicochemical descriptors include a computed octanol‑water partition coefficient (LogP) of 2.57 and a topological polar surface area (TPSA) of 28.68 Ų , values that place it in a distinct lipophilicity window relative to its brominated analog.

Why 4,5‑Dihalo‑imidazole Analogs Cannot Be Interchangeably Substituted in Multi‑Step Syntheses


The 4,5‑dihalo‑2‑propyl‑1H‑imidazole scaffold constitutes a critical junction in the convergent assembly of sartan‑class antihypertensives, where both halogen identities directly govern chemoselectivity, reaction yields, and impurity profiles . Simple replacement of iodine with bromine or chlorine alters the oxidative‑addition kinetics in palladium‑catalyzed cross‑coupling steps, potentially leading to incomplete conversion, competitive dehalogenation, or accumulation of process‑impeding by‑products [1]. Moreover, the physicochemical divergence—exemplified by the lower LogP of the diiodo derivative relative to its dibromo counterpart—affects phase‑transfer behavior, chromatographic purification, and ultimate active‑pharmaceutical‑ingredient (API) purity . Consequently, the diiodo compound cannot be considered a drop‑in substitute for other 4,5‑dihalo‑imidazoles without re‑optimization of the entire synthetic sequence.

Quantitative Differentiation Evidence: 4,5‑Diiodo-2-propyl-1H‑imidazole vs. Closest Halogenated Analogs


Lipophilicity Modulation: LogP of the Diiodo Compound is 0.32 Units Lower than the Dibromo Analog

The diiodo derivative displays a LogP of 2.57 , whereas the 4,5‑dibromo analog exhibits a LogP of 2.89 . The 0.32‑unit reduction in lipophilicity may improve aqueous solubility and reduce non‑specific protein binding when the scaffold is elaborated into a final drug substance.

Lipophilicity Drug-like properties Partition coefficient

Molecular Weight Differential: Diiodo Intermediate Offers a 94 g·mol⁻¹ Mass Advantage for Purification Monitoring

The target compound possesses a molecular weight of 361.95 g·mol⁻¹ , which is 94.0 g·mol⁻¹ heavier than the 267.95 g·mol⁻¹ of the dibromo congener . This mass increment facilitates unambiguous LC‑MS tracking of intermediates derived from the diiodo scaffold in complex reaction mixtures, reducing analytical ambiguity during process development.

Molecular weight LC-MS detection Process control

Superior Cross-Coupling Reactivity: Aryl Iodides Outperform Bromides in Oxidative Addition

Aryl iodides are known to undergo oxidative addition to Pd(0) complexes 10‑ to 100‑fold faster than aryl bromides, a well‑documented reactivity hierarchy [1]. Because 4,5‑diiodo-2-propyl-1H‑imidazole presents two iodine substituents directly on the imidazole ring, it enables sequential chemoselective cross‑coupling at lower catalyst loadings and milder temperatures than would be achievable with the dibromo or dichloro analogs.

Cross-coupling Oxidative addition Palladium catalysis

Purity Benchmarking: 98 % Assay Purity from Leyan vs. 97 % for the Dibromo Analog from Bidepharm

The 4,5‑diiodo-2-propyl-1H‑imidazole product from Leyan is specified at a minimum purity of 98 % . The closest dibromo analog offered by Bidepharm carries a lower specification of 97 % . While the 1‑percentage‑point difference appears modest, it can be significant in multi‑step syntheses where impurities propagate and amplify, affecting final API yield and regulatory compliance.

Chemical purity Procurement specification Quality control

Procurement‑Optimized Application Scenarios for 4,5‑Diiodo-2-propyl-1H‑imidazole (CAS 1036396-89-0)


Olmesartan Medoxomil Intermediate Manufacturing

As the direct precursor to the 4‑(1‑hydroxy‑1‑methylethyl)‑2‑propyl‑1H‑imidazole‑5‑carboxylate framework, the diiodo compound enables sequential palladium‑catalyzed couplings and subsequent functionalization with minimal competing dehalogenation. The well‑characterized LogP and TPSA values facilitate solvent selection for large‑scale processing, while the 98 % commercial purity reduces the load on downstream purification steps .

Radiolabeling and Diagnostic Imaging Probe Synthesis

The two iodine atoms serve as potential sites for isotopic exchange with ¹²⁵I or ¹³¹I, offering a straightforward route to radioiodinated imidazole scaffolds for cardiac or renal imaging agents. The lower LogP of the diiodo species relative to brominated analogs may reduce non‑specific tissue accumulation of the resulting radiopharmaceutical .

Medicinal Chemistry Library Diversification via Sequential Cross-Coupling

The 10‑ to 100‑fold rate advantage of aryl iodide over aryl bromide in oxidative addition allows chemists to perform two successive chemoselective Suzuki, Sonogashira, or Heck couplings on the same imidazole core without intermediate protection. This capability accelerates the synthesis of diverse 4,5‑disubstituted imidazole libraries for structure‑activity relationship (SAR) studies [1].

Process Analytical Technology (PAT) Development Using Mass‑Tagged Intermediates

The 94 g·mol⁻¹ mass increment relative to the dibromo analog provides a distinctive mass tag that simplifies the development of in‑line LC‑MS monitoring methods. This is particularly valuable in continuous‑flow manufacturing settings where real‑time reaction progress tracking is required for quality‑by‑design (QbD) compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-diiodo-2-propyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.